Fmoc-L-leucinol

Vue d'ensemble

Description

Fmoc-L-leucinol is a derivative of the amino acid leucine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis techniques. The Fmoc group is a widely used protecting group for the amino terminus of amino acids due to its stability under acidic conditions and ease of removal under basic conditions .

Applications De Recherche Scientifique

Fmoc-L-leucinol is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides and proteins using solid-phase peptide synthesis techniques. The Fmoc group provides a convenient way to protect the amino group during the synthesis process, allowing for the stepwise addition of amino acids to form the desired peptide sequence .

In biology and medicine, this compound is used in the development of peptide-based drugs and therapeutic agents. It is also employed in the study of protein-protein interactions and the design of novel biomaterials. Additionally, this compound is used in the fabrication of functional materials, such as hydrogels and nanostructures, due to its ability to self-assemble into well-defined structures .

Mécanisme D'action

Target of Action

Fmoc-L-leucinol primarily targets Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression related to adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism .

Mode of Action

This compound acts as a selective modulator of PPARγ . It activates PPARγ with a lower potency but a similar maximal efficacy compared to rosiglitazone, a potent synthetic agonist . The compound’s interaction with PPARγ results in changes in gene expression that influence metabolic processes .

Biochemical Pathways

This compound affects the PPARγ pathway , which has downstream effects on adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism . By modulating this pathway, this compound can influence various metabolic processes.

Pharmacokinetics

Its bioavailability and cell permeability are likely influenced by its lipophilic nature and its ability to form stable complexes with proteins .

Result of Action

This compound improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice . This suggests that it may have potential therapeutic applications in the treatment of insulin resistance and type 2 diabetes. Moreover, this compound has a lower adipogenic activity, meaning it induces less fat production compared to full agonists .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its self-assembly into functional materials can be affected by initial chemical and thermal inputs . These inputs can force the monomers to follow different assembly pathways, resulting in soft materials with distinct molecular arrangements . The dynamics of this process can be tuned chemically or thermally to control the formation and stability of these materials .

Analyse Biochimique

Biochemical Properties

Fmoc-L-leucinol, as a derivative of leucine, may play a role in biochemical reactions similar to leucine. Leucine is known to activate the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism . The activation of mTORC1 by leucine involves cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent activation of mTORC1 .

Cellular Effects

It is known that this compound is a selective modulator of peroxisome proliferator-activated receptor γ (PPARγ) . It activates PPARγ with a lower potency but a similar maximal efficacy as rosiglitazone . This compound improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PPARγ . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The Fmoc group is known for its stability and efficiency in peptide synthesis, which could potentially influence the temporal effects of this compound .

Dosage Effects in Animal Models

It is known that this compound improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice .

Metabolic Pathways

Leucine, the parent molecule of this compound, is known to activate mTORC1, suggesting a potential involvement in the mTOR signaling pathway .

Transport and Distribution

The cellular uptake of leucine, the parent molecule of this compound, is known to be mediated by LAT1 .

Subcellular Localization

Given its potential role in modulating PPARγ activity , it may be localized in the nucleus where PPARγ typically exerts its effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fmoc-L-leucinol can be synthesized through the protection of L-leucinol with the Fmoc group. The typical synthetic route involves the reaction of L-leucinol with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide. The reaction conditions are mild, and the product is purified through crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine or piperazine.

Oxidation and Reduction: this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Substitution: The hydroxyl group in this compound can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Deprotection: Piperidine, piperazine, or 4-methylpiperidine in dimethylformamide or dichloromethane.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Deprotection: L-leucinol.

Oxidation: Leucine aldehyde or leucine carboxylic acid.

Reduction: L-leucinol.

Comparaison Avec Des Composés Similaires

Fmoc-L-leucine: Similar to Fmoc-L-leucinol but with a carboxyl group instead of a hydroxyl group.

Fmoc-L-phenylalanine: Contains a phenyl group in place of the isobutyl group in leucine.

Fmoc-L-tyrosine: Contains a hydroxyl group on the phenyl ring.

Comparison: this compound is unique due to the presence of the hydroxyl group, which provides additional reactivity compared to Fmoc-L-leucine. This hydroxyl group allows for further functionalization and modification, making this compound a versatile building block in peptide synthesis. The hydrophobic nature of the isobutyl side chain in leucine also imparts specific properties to the peptides synthesized using this compound, such as increased stability and membrane permeability .

Activité Biologique

Fmoc-L-leucinol, a derivative of the amino acid leucine, has garnered attention in recent years for its potential biological activities, particularly in cancer therapy and as a building block in peptide synthesis. This article reviews the current research findings regarding its biological activity, mechanisms of action, and applications in various fields.

This compound is characterized by the fluorenylmethyloxycarbonyl (Fmoc) protective group attached to the L-leucine structure. This modification enhances its stability and solubility, making it suitable for various biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly in glioblastoma treatment. Research indicates that this compound exhibits antiproliferative and pro-apoptotic effects on glioma cells. For instance, a study demonstrated that this compound, when used in conjunction with celecoxib (a COX-2 inhibitor), significantly reduced cell viability in U-118 MG glioma cells by inducing DNA damage and p53-dependent cell cycle arrest .

Table 1: Effects of this compound on Glioma Cells

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction | ATP Levels (%) |

|---|---|---|---|

| 50 | 70 | Moderate | 80 |

| 100 | 40 | High | 240 |

The mechanism by which this compound exerts its effects involves several pathways:

- Induction of Apoptosis : this compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : It induces G1 phase arrest through p53 activation, thereby preventing further cell division .

- Synergistic Effects : When combined with celecoxib, this compound enhances the overall efficacy against glioma cells, suggesting a synergistic interaction that results in increased ATP levels and reduced migration capabilities of cancer cells .

Study on Glioblastoma Treatment

A pivotal study investigated the combined effects of celecoxib and this compound on glioblastoma multiforme. The results indicated that:

- The combination therapy led to a significant decrease in cell viability across multiple concentrations.

- The treatment resulted in increased levels of apoptosis markers and altered ATP production profiles, emphasizing the compound's role in energy metabolism within cancer cells .

Hydrogel Formation

Another area of research explored the self-assembly properties of this compound with other amino acids to form hydrogels. These hydrogels have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Propriétés

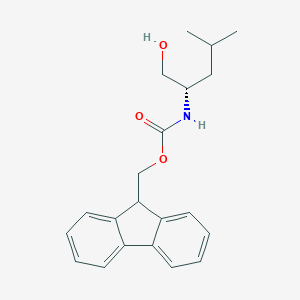

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGVJAOLIDKGZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.